Ditophal

Description

Structure

3D Structure

Properties

IUPAC Name |

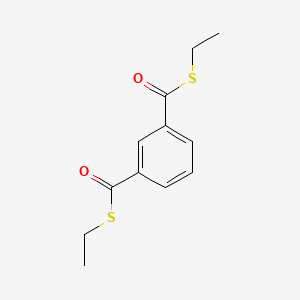

1-S,3-S-diethyl benzene-1,3-dicarbothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2S2/c1-3-15-11(13)9-6-5-7-10(8-9)12(14)16-4-2/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWGXUDUOJPYAOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(=O)C1=CC(=CC=C1)C(=O)SCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40207112 | |

| Record name | Ditophal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

584-69-0 | |

| Record name | S,S-Diethyl 1,3-benzenedicarbothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=584-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ditophal [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ditophal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DITOPHAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40SR2754GL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ditophal (Etisul): An Unresolved Mechanism Against Mycobacterium leprae

A Technical Overview for Researchers and Drug Development Professionals

Abstract

Ditophal, also known as etisul or diethyl dithiolisophthalate, is a compound historically used in the treatment of leprosy. Despite its recognized clinical efficacy in reducing the bacterial load of Mycobacterium leprae, the precise molecular mechanism of action remains largely unelucidated in modern scientific literature. This technical guide synthesizes the available historical data and explores potential, though unconfirmed, mechanisms based on its chemical structure. The conspicuous absence of contemporary research, quantitative data, and detailed experimental protocols concerning this compound's direct action on M. leprae presents a significant knowledge gap in the field of anti-leprosy therapeutics.

Introduction: A Historical Therapeutic Agent

This compound emerged as a treatment for leprosy in the mid-20th century. Administered percutaneously, it was noted for its ability to produce clinical and bacteriological improvement in patients with lepromatous leprosy.[1] Historical accounts suggest that this compound was often used in combination with other anti-leprosy drugs like dapsone (DDS), where it was observed to accelerate the initial stages of treatment.[1] While its clinical utility was documented, the scientific focus on this compound waned with the advent of multidrug therapy (MDT), leaving its mechanism of action poorly understood.

Proposed, but Unverified, Mechanism of Action

The chemical structure of this compound, diethyl dithiolisophthalate, suggests a potential role as a thiol-active agent. It is hypothesized that its efficacy may be linked to the disruption of essential thiol-dependent processes within Mycobacterium leprae.

Potential Interference with Mycobacterial Thiol Homeostasis

Mycobacterium species, including M. leprae, rely on a unique low-molecular-weight thiol, mycothiol (MSH), as a primary defense against oxidative and nitrosative stress. MSH is crucial for maintaining the intracellular redox balance and detoxifying harmful reactive species generated by the host immune response. It is plausible that this compound or its metabolites could interact with and deplete the MSH pool, or inhibit enzymes involved in MSH biosynthesis or regeneration. Such a disruption would render the bacillus more susceptible to oxidative damage, ultimately leading to cell death.

The following diagram illustrates a hypothetical workflow for investigating the impact of this compound on the mycothiol system.

Caption: Hypothetical workflow for studying this compound's effect on M. leprae.

Disruption of Sulfur Metabolism

Sulfur is an essential element for mycobacterial survival, being a key component of the amino acids cysteine and methionine, as well as various cofactors. The sulfur assimilation pathway in mycobacteria presents several potential drug targets. This compound, containing two thiol ester groups, might interfere with this pathway. It could act as a competitive inhibitor for enzymes involved in sulfate activation and reduction, or its metabolism could release reactive sulfur species that disrupt cellular processes.

The logical relationship for this proposed mechanism can be visualized as follows:

Caption: Proposed mechanism of this compound via sulfur metabolism disruption.

Lack of Quantitative Data and Experimental Protocols

A thorough review of the scientific literature reveals a significant void in quantitative data regarding this compound's action on M. leprae. Key metrics essential for modern drug development, such as:

-

Minimum Inhibitory Concentration (MIC): No standardized MIC values for this compound against M. leprae have been published.

-

Enzyme Inhibition Constants (Ki): The specific molecular targets of this compound within M. leprae have not been identified, and consequently, no enzyme inhibition data is available.

-

Metabolomic and Proteomic Analyses: There are no published studies detailing the global effects of this compound on the metabolism or protein expression of M. leprae.

Similarly, detailed experimental protocols for studying this compound's mechanism of action are absent from the literature. The historical nature of its use means that modern biochemical and molecular biology techniques have not been applied to investigate its effects.

Conclusion and Future Directions

This compound represents an intriguing historical anti-leprosy agent with a currently unknown mechanism of action. Based on its chemical structure, interference with the mycothiol system and the broader sulfur metabolism of M. leprae are plausible hypotheses. However, the lack of empirical evidence means these remain speculative.

For drug development professionals and researchers, this compound serves as a case study of a clinically effective compound that has been largely overlooked by modern molecular investigation. Future research efforts could be directed towards:

-

Re-synthesis and in vitro screening of this compound and related analogs against M. leprae.

-

Utilizing modern metabolomic and proteomic approaches to identify the cellular pathways in M. leprae affected by this compound.

-

Biochemical assays to determine if this compound or its metabolites directly inhibit key enzymes in the mycothiol biosynthesis or sulfur assimilation pathways.

Elucidating the mechanism of action of this compound could not only satisfy a long-standing scientific curiosity but also potentially unveil novel targets for the development of new anti-mycobacterial agents.

References

An In-depth Technical Guide on the Synthesis and Characterization of Diethyl Dithiolisophthalate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide on the proposed synthesis and characterization of diethyl dithiolisophthalate. Due to the absence of direct literature for this specific compound, this guide outlines a plausible synthetic route based on established methods for the preparation of dithiocarboxylic acid esters. It further details the necessary experimental protocols and expected characterization data, offering a foundational resource for researchers venturing into the synthesis of novel dithioester compounds.

Introduction

Proposed Synthesis of Diethyl Dithiolisophthalate

The proposed synthesis of diethyl dithiolisophthalate commences from the readily available starting material, isophthalic acid. The key transformation involves the conversion of the two carboxylic acid functionalities into diethyl dithioester groups. A common and effective method for this transformation is the reaction with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, in the presence of an alcohol.

Experimental Protocol: Synthesis of Diethyl Dithiolisophthalate

Materials:

-

Isophthalic acid

-

Ethanol (absolute)

-

Phosphorus pentasulfide (P₄S₁₀)

-

Anhydrous toluene (or other suitable high-boiling solvent)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂) or diethyl ether (Et₂O)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add isophthalic acid (1 equivalent) and phosphorus pentasulfide (2.2 equivalents).

-

Solvent and Reagent Addition: Add anhydrous toluene to the flask to create a stirrable suspension. Subsequently, add absolute ethanol (excess, >4 equivalents) to the mixture.

-

Reaction: Heat the reaction mixture to reflux under a nitrogen atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is expected to be complete within 12-24 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This step neutralizes any remaining acidic species.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or diethyl ether (3 x volumes). Combine the organic layers.

-

Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent.

-

Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure diethyl dithiolisophthalate.

Characterization of Diethyl Dithiolisophthalate

The successful synthesis of diethyl dithiolisophthalate would be confirmed through a combination of spectroscopic techniques. The following sections detail the expected characterization data.

Physical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₄O₂S₂ |

| Molecular Weight | 270.37 g/mol |

| Appearance | Yellow to orange oil or solid |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, ethyl acetate), insoluble in water. |

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for diethyl dithiolisophthalate based on the analysis of similar aromatic dithioester compounds.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 - 8.0 | m | 3H | Aromatic protons (H-2, H-4, H-6) |

| ~7.5 | t | 1H | Aromatic proton (H-5) |

| ~3.3 | q | 4H | -S-CH₂-CH₃ |

| ~1.4 | t | 6H | -S-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~220 - 210 | C=S |

| ~140 - 130 | Aromatic C (ipso) |

| ~135 - 125 | Aromatic C-H |

| ~35 - 30 | -S-CH₂- |

| ~15 - 10 | -CH₃ |

Table 3: Predicted IR Data (KBr pellet or thin film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2980 - 2850 | Medium | Aliphatic C-H stretch |

| ~1250 - 1050 | Strong | C=S stretch |

| ~1600, ~1475 | Medium | Aromatic C=C ring stretch |

| ~800 - 700 | Strong | Aromatic C-H out-of-plane bend |

Table 4: Predicted Mass Spectrometry Data (EI-MS)

| m/z Value | Interpretation |

| [M]⁺ | Molecular ion peak |

| [M - SH]⁺ | Loss of a sulfhydryl radical |

| [M - C₂H₅S]⁺ | Loss of an ethylthio radical |

| [Ar-C(S)S]⁺ | Fragment corresponding to the dithioisophthaloyl cation |

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed synthetic workflow for diethyl dithiolisophthalate.

Caption: Proposed synthesis workflow for diethyl dithiolisophthalate.

Conclusion

This technical guide provides a detailed, albeit predictive, framework for the synthesis and characterization of diethyl dithiolisophthalate. The proposed experimental protocols are based on well-established chemical transformations for the synthesis of dithiocarboxylic acid esters. The predicted characterization data serves as a benchmark for researchers to confirm the identity and purity of the synthesized compound. This document is intended to be a valuable resource for scientists and professionals in the field of drug development and organic synthesis, facilitating the exploration of novel sulfur-containing molecules.

An In-depth Technical Guide to the Physicochemical Properties of Ditophal for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known physicochemical properties of Ditophal, a historical antileprotic agent. Due to its status as a compound that is no longer marketed, publicly available data is limited. This document supplements established information with detailed, standardized experimental protocols for the determination of key physicochemical parameters, enabling researchers to conduct further investigations.

Introduction to this compound

This compound, also known as Etisul, is the compound S,S-diethyl 1,3-benzenedicarbothioate.[1] It was formerly used as an antileprotic drug for the treatment of leprosy, a chronic infectious disease caused by Mycobacterium leprae.[1][2] As an organosulfur compound, its biological activity is of interest to researchers exploring novel therapeutic agents. This guide focuses on the core physicochemical characteristics of this compound relevant to its handling, formulation, and study in a research setting.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the tables below. Where specific experimental data for this compound is unavailable, information for the structurally similar oxygen-containing analog, diethyl isophthalate, is provided for comparative purposes.

Table 1: Chemical Identity of this compound

| Property | Value |

| IUPAC Name | 1-S,3-S-diethyl benzene-1,3-dicarbothioate[1] |

| Common Names | This compound, Etisul |

| CAS Number | 584-69-0 |

| Chemical Formula | C₁₂H₁₄O₂S₂[1] |

| Molecular Weight | 254.37 g/mol [3] |

| Chemical Structure |

Table 2: Quantitative Physicochemical Data for this compound and a Structural Analog

| Property | This compound | Diethyl Isophthalate (for comparison) |

| Melting Point | Data not available | 11.5 °C[4] |

| Boiling Point | 210-215 °C at 15 mmHg | 302 °C at 760 mmHg[4] |

| Solubility | Data not available | Insoluble in water[4]; Soluble in ethanol, ether, acetone, benzene[5][6] |

| Stability | Data not available | Stable under standard conditions. Incompatible with strong oxidizing agents, strong acids, and alkalis.[5] |

Experimental Protocols

The following sections detail standardized experimental protocols that can be employed to determine the unknown physicochemical properties of this compound.

Principle: The melting point of a pure crystalline solid is a sharp and defined temperature at which it transitions from the solid to the liquid phase. The presence of impurities typically broadens and depresses the melting point range.

Methodology:

-

Sample Preparation: A small amount of crystalline this compound is finely powdered. The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block of the apparatus.

-

The sample is heated at a rate of 10-15 °C per minute to quickly approach the expected melting point.

-

Once the temperature is within 20 °C of the expected melting point, the heating rate is reduced to 1-2 °C per minute to allow for accurate determination.

-

The temperature at which the first liquid appears (T1) and the temperature at which the last solid particle melts (T2) are recorded.

-

The melting point is reported as the range T1-T2.

-

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. This is a critical parameter for drug delivery and formulation.

Methodology:

-

Solvents: A range of solvents should be tested, including water, ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane.

-

Procedure (Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of the solvent in a sealed vial.

-

The vials are agitated in a constant temperature water bath (e.g., 25 °C and 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting saturated solutions are filtered to remove any undissolved solid.

-

The concentration of this compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The solubility is expressed in units of mg/mL or mol/L.

-

Principle: Stability testing evaluates the influence of environmental factors such as temperature, humidity, and light on the chemical integrity of a compound. Thioesters can be susceptible to hydrolysis.

Methodology:

-

Forced Degradation Studies:

-

Hydrolysis: Solutions of this compound are prepared in buffers at different pH values (e.g., pH 2, 7, and 10) and stored at elevated temperatures (e.g., 40 °C and 60 °C). Samples are withdrawn at specified time points and analyzed by a stability-indicating HPLC method to quantify the remaining this compound and any degradation products.

-

Oxidation: this compound is exposed to an oxidizing agent, such as hydrogen peroxide, and the degradation is monitored over time.

-

Photostability: Solid this compound and solutions of this compound are exposed to controlled light conditions (e.g., in a photostability chamber) and the extent of degradation is assessed.

-

-

Long-Term Stability:

-

Samples of this compound are stored under controlled temperature and humidity conditions (e.g., 25 °C/60% RH and 40 °C/75% RH) for an extended period.

-

The purity and physical appearance of the samples are tested at regular intervals.

-

Proposed Biological Mechanism and Signaling Pathway

While the precise mechanism of action for this compound is not well-documented, other thiourea-containing antileprotic drugs, such as isoxyl, have been shown to inhibit mycolic acid biosynthesis in Mycobacterium tuberculosis.[7][8][9] Mycolic acids are essential components of the mycobacterial cell wall. It is plausible that this compound, as an organosulfur compound, may interfere with a similar pathway. A proposed mechanism is the inhibition of a key enzyme involved in the fatty acid synthesis II (FAS-II) system, which is responsible for the elongation of fatty acid chains to produce mycolic acids.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Leprosy - Wikipedia [en.wikipedia.org]

- 3. This compound | 584-69-0 [amp.chemicalbook.com]

- 4. Diethyl isophthalate | C12H14O4 | CID 12491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Diethyl phthalate | 84-66-2 [chemicalbook.com]

- 6. Diethyl phthalate 99.5 84-66-2 [sigmaaldrich.com]

- 7. Unique Mechanism of Action of the Thiourea Drug Isoxyl on Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unique mechanism of action of the thiourea drug isoxyl on Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Common Mechanism of Inhibition of the Mycobacterium tuberculosis Mycolic Acid Biosynthetic Pathway by Isoxyl and Thiacetazone - PMC [pmc.ncbi.nlm.nih.gov]

Ditophal and its Analogues: A Technical Guide for Medicinal Chemists

An In-depth Review of a Former Anti-leprosy Agent for Modern Drug Discovery

Abstract

Ditophal, chemically known as diethyl dithiolisophthalate, is a thiolesters that was formerly used as an anti-leprosy drug. Despite its historical significance, detailed information on its medicinal chemistry, particularly its mechanism of action and the activity of its analogues, is not widely compiled. This technical guide provides a comprehensive overview of this compound, including its synthesis, reported biological activity, and what is known about its structure-activity relationships. This document aims to serve as a resource for researchers, scientists, and drug development professionals interested in the potential of thiolesters and related structures in the ongoing search for novel antimycobacterial agents.

Introduction

This compound, or diethyl dithiolisophthalate, is an organosulfur compound that was historically employed in the treatment of leprosy, a chronic infectious disease caused by Mycobacterium leprae.[1] While no longer in clinical use, the study of this compound and its chemical relatives offers valuable insights into a class of compounds with demonstrated antimycobacterial properties. This guide synthesizes the available scientific information on this compound and its analogues, with a focus on the data and methodologies relevant to medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound is the S,S-diethyl ester of 1,3-benzenedicarbothioic acid. Its fundamental properties are summarized in the table below.

| Property | Value |

| IUPAC Name | S,S-diethyl benzene-1,3-dicarbothioate |

| Synonyms | Diethyl dithiolisophthalate, Etisul |

| Molecular Formula | C₁₂H₁₄O₂S₂ |

| Molecular Weight | 254.37 g/mol |

| CAS Number | 584-69-0 |

| Appearance | Oily liquid |

| Boiling Point | 178-180 °C at 4 mmHg |

Synthesis and Manufacturing Process

The synthesis of this compound involves a two-step process. The first step is the preparation of dithiolisophthalic acid, followed by its esterification.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Dithiolisophthalic Acid

-

Isophthaloyl chloride is reacted with a solution of sodium hydrosulfide (NaSH) in a suitable solvent, such as ethanol or water.

-

The reaction mixture is typically stirred at room temperature.

-

Acidification of the reaction mixture with a mineral acid, such as hydrochloric acid, precipitates the dithiolisophthalic acid.

-

The solid product is collected by filtration, washed with water, and dried.

Step 2: Synthesis of Diethyl Dithiolisophthalate (this compound)

-

Dithiolisophthalic acid is dissolved in an appropriate solvent, often an alcohol like ethanol, in the presence of a base such as sodium hydroxide to form the disodium salt.

-

Diethyl sulfate or ethyl bromide is then added to the solution.

-

The reaction mixture is heated under reflux to facilitate the S-alkylation.

-

After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent (e.g., diethyl ether).

-

The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification can be achieved by vacuum distillation.

References

In-depth Technical Guide: Biological Activity of Dithiolisophthalate Derivatives

A Note to the Reader: Comprehensive, recent data on the biological activity of dithiolisophthalate derivatives is exceedingly scarce in publicly available scientific literature. The following guide is structured to address the core requirements of the inquiry, but is constrained by the limited availability of primary research on this specific class of compounds. The information presented is largely based on a key historical study, contextualized with related chemical principles.

Introduction to Dithiolisophthalate Derivatives

Dithiolisophthalate derivatives are chemical compounds characterized by a central benzene ring with two thioester functional groups at positions 1 and 3. These are sulfur analogs of isophthalates. The biological interest in this scaffold has been minimal compared to other isophthalate or phthalate derivatives. However, early research investigated their potential as prodrugs, where the dithiolisophthalate structure is designed to release a pharmacologically active agent upon metabolic cleavage.

Known Biological Activity: Antituberculous Properties

The most significant and, to date, one of the only documented biological activities of a dithiolisophthalate derivative is its antituberculous effect. A 1957 study by Davies and Driver investigated diethyl dithiolisophthalate for its potential in treating tuberculosis.[1]

Mechanism of Action: Diethyl dithiolisophthalate was designed as a prodrug of ethyl mercaptan.[2][3] The rationale was that the dithiolisophthalate ester, being relatively bland and odorless, could be administered and then hydrolyzed by bodily esterases to release the active, volatile, and pungent ethyl mercaptan, which was believed to possess the antituberculous activity.[3] This approach aimed to overcome the delivery challenges of the active thiol.

Quantitative Data

The 1957 study provides the foundational data on the antituberculous activity of diethyl dithiolisophthalate. The key findings are summarized below.

| Compound | Test Organism | In Vitro Activity | In Vivo Efficacy (Parenteral) | In Vivo Efficacy (Oral) | Reference |

| Diethyl dithiolisophthalate | Mycobacterium tuberculosis | Not specified | More effective | Less effective | [1][3] |

| Ethyl mercaptan | Mycobacterium tuberculosis | Considered the active agent | Not directly tested in this form | Not directly tested in this form | [3] |

Note: The original publication lacks detailed quantitative data such as IC50 or MIC values, which are standard in modern pharmacological studies.

Experimental Protocols

The methodologies from the mid-20th century differ significantly from current standards. Below is a generalized description of the likely experimental approaches based on the 1957 report.

Synthesis of Diethyl Dithiolisophthalate

The synthesis of diethyl dithiolisophthalate would have likely involved the reaction of isophthaloyl chloride with ethyl mercaptan. A generalized workflow for such a synthesis is depicted below.

Caption: Generalized synthesis workflow for diethyl dithiolisophthalate.

In Vivo Antituberculous Activity Assay

The in vivo experiments were conducted to assess the efficacy of diethyl dithiolisophthalate in a biological system.

-

Animal Model: Typically, guinea pigs or mice infected with Mycobacterium tuberculosis were used.

-

Administration: The compound was administered parenterally (e.g., subcutaneously) and orally.[3]

-

Endpoint: Efficacy was likely determined by observing the progression of the disease, survival rates, and potentially by examining the bacterial load in relevant organs post-mortem compared to a control group.

Signaling Pathways and Logical Relationships

The biological activity of diethyl dithiolisophthalate is understood as a prodrug mechanism. The compound itself is inactive, and its activity is dependent on its conversion to the active agent.

Caption: Prodrug activation pathway of diethyl dithiolisophthalate.

Conclusion and Future Perspectives

The exploration of dithiolisophthalate derivatives for biological activity appears to have been very limited, with the primary example being the investigation of diethyl dithiolisophthalate as an antituberculous prodrug in the 1950s. There is a significant gap in the modern scientific literature regarding the broader pharmacological potential of this class of compounds.

For researchers and drug development professionals, this presents both a challenge and an opportunity. The lack of data means that the field is wide open for exploration. Future studies could involve:

-

Synthesis and Screening: Creation of a library of dithiolisophthalate derivatives with varying ester groups to screen for a range of biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

-

Modern Pharmacological Evaluation: Re-evaluation of diethyl dithiolisophthalate and other derivatives against Mycobacterium tuberculosis and other pathogens using modern techniques to determine MIC values and cytotoxicity.

-

Mechanism of Action Studies: If activity is found, detailed studies to elucidate the specific molecular targets and signaling pathways involved.

Given the historical context, any new research in this area would be foundational.

References

Repurposing Ditophal: A Technical Guide for Exploring Novel Antimicrobial Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ditophal, chemically known as diethyl dithiolisophthalate, is a dithioester derivative originally developed as an anti-leprosy agent. While its use in treating leprosy has declined, its chemical structure, particularly the presence of reactive dithioester groups, suggests a broader potential as an antimicrobial agent. This technical guide explores the scientific basis for repurposing this compound for other infectious diseases, summarizing the existing evidence, proposing potential mechanisms of action, and providing a framework for future research and development. This document consolidates the available data on its known antitubercular activity and discusses the potential for its application against a wider range of pathogens.

Introduction

The rising threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Drug repurposing, the investigation of existing drugs for new therapeutic purposes, offers a promising and accelerated pathway for drug development. This compound, a compound with a history of clinical use, presents an intriguing candidate for such endeavors. Its structural similarity to other sulfur-containing antimicrobials and preliminary evidence of broader bioactivity warrant a systematic evaluation of its potential in treating various infectious diseases.

Core Compound: this compound (Diethyl Dithiolisophthalate)

-

IUPAC Name: S,S-diethyl benzene-1,3-dicarbothioate

-

Synonyms: Etisul, ICI 15688

-

Chemical Formula: C₁₂H₁₄O₂S₂

-

Molecular Weight: 254.37 g/mol

-

Original Indication: Leprosy (Hansen's disease)

Evidence for Repurposing: Antimicrobial Activity

While extensive research on the broader antimicrobial spectrum of this compound is limited, a key study has demonstrated its significant activity against mycobacteria.

Antitubercular Activity

A pivotal study by Davies and Driver revealed that diethyl dithiolisophthalate exhibits potent antituberculous effects in murine models.[1] The activity was found to be comparable to that of the frontline anti-tuberculosis drugs, isoniazid and streptomycin.[1] Notably, the compound was also effective against isoniazid-resistant strains of Mycobacterium tuberculosis, highlighting its potential utility in treating drug-resistant tuberculosis.[1]

Table 1: Summary of Preclinical Antitubercular Activity of Diethyl Dithiolisophthalate

| Parameter | Finding | Reference |

| Model Organism | Mice | [1] |

| Efficacy | Comparable to isoniazid and streptomycin | [1] |

| Activity against Resistant Strains | Effective against isoniazid-resistant strains | [1] |

| Route of Administration | Most active when given subcutaneously (injection or absorption) | [1] |

Proposed Mechanisms of Action

The precise mechanism of action of this compound against Mycobacterium leprae is not fully elucidated. However, based on its chemical structure as a dithiocarbamate derivative and the known mechanisms of similar compounds, several potential pathways can be proposed for its broader antimicrobial effects.

Disruption of Cellular Respiration and Metabolism

Dithiocarbamates are known to interfere with crucial cellular processes. One of the primary mechanisms is the chelation of essential metal ions, such as copper, which are vital cofactors for numerous enzymes involved in cellular respiration and other metabolic pathways.[1] By sequestering these metal ions, this compound could disrupt the electron transport chain and inhibit energy production in microbial cells.

Inhibition of Key Enzymes

The dithiocarbamate moiety can react with sulfhydryl groups (-SH) present in the active sites of essential enzymes. This covalent modification can lead to the inactivation of enzymes critical for various cellular functions, including protein synthesis, cell wall maintenance, and DNA replication.

Induction of Oxidative Stress

Some studies on related compounds suggest that dithiocarbamates can induce the production of reactive oxygen species (ROS) within microbial cells. The resulting oxidative stress can damage cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death.

Experimental Protocols for Further Investigation

To systematically evaluate the repurposing potential of this compound, a series of standardized in vitro and in vivo experiments are recommended.

In Vitro Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of this compound against a panel of clinically relevant microorganisms.

a. Microorganisms:

- Bacteria: Staphylococcus aureus (including MRSA), Streptococcus pneumoniae, Escherichia coli, Pseudomonas aeruginosa, Mycobacterium tuberculosis (H37Rv and clinical isolates).

- Fungi: Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans.

b. Method: Broth Microdilution Assay

- Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) due to its lipophilic nature.

- Perform serial two-fold dilutions of the this compound stock solution in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

- Inoculate each well with a standardized suspension of the test microorganism.

- Include positive (microorganism with no drug) and negative (broth only) controls.

- Incubate the plates under appropriate conditions for each microorganism.

- Determine the MIC as the lowest concentration of this compound that visibly inhibits microbial growth.

- To determine the MBC/MFC, subculture the contents of wells with no visible growth onto agar plates and incubate. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

prep_stock [label="Prepare this compound\nStock Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"];

serial_dilution [label="Perform Serial Dilutions\nin Microtiter Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"];

inoculate [label="Inoculate with\nStandardized Microorganism", fillcolor="#4285F4", fontcolor="#FFFFFF"];

incubate [label="Incubate under\nAppropriate Conditions", fillcolor="#FBBC05", fontcolor="#202124"];

read_mic [label="Determine MIC", fillcolor="#EA4335", fontcolor="#FFFFFF"];

subculture [label="Subculture from\nClear Wells", fillcolor="#4285F4", fontcolor="#FFFFFF"];

incubate_agar [label="Incubate Agar Plates", fillcolor="#FBBC05", fontcolor="#202124"];

read_mbc [label="Determine MBC/MFC", fillcolor="#EA4335", fontcolor="#FFFFFF"];

end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> prep_stock;

prep_stock -> serial_dilution;

serial_dilution -> inoculate;

inoculate -> incubate;

incubate -> read_mic;

read_mic -> subculture;

subculture -> incubate_agar;

incubate_agar -> read_mbc;

read_mbc -> end;

}

In Vivo Efficacy Studies

Based on promising in vitro results, in vivo studies using appropriate animal models of infection are warranted. The murine model of tuberculosis, as previously employed, would be a logical starting point.

Future Directions and Considerations

-

Full Text Acquisition: Obtaining the full text of the Davies and Driver study is paramount to fully understand the experimental details and results of the antitubercular activity of this compound.

-

Analog Synthesis: Synthesis and screening of structural analogs of this compound could lead to the identification of compounds with improved antimicrobial activity, better pharmacokinetic profiles, and reduced toxicity.

-

Toxicity Studies: Comprehensive toxicological evaluation is essential to determine the therapeutic index of this compound for any new indication.

-

Formulation Development: Due to its lipophilicity, novel formulations may be required to improve the bioavailability of this compound for systemic administration.

Conclusion

This compound represents a promising, albeit underexplored, candidate for drug repurposing in the field of infectious diseases. The existing evidence of its potent antitubercular activity, coupled with a plausible mechanism of action shared by other dithiocarbamates, provides a strong rationale for its further investigation. The experimental framework outlined in this guide offers a systematic approach to characterizing its antimicrobial spectrum and evaluating its potential as a therapeutic agent for a range of infectious pathogens. Collaborative efforts between medicinal chemists, microbiologists, and pharmacologists will be crucial to unlocking the full therapeutic potential of this historical drug.

References

In Vitro Anti-mycobacterial Spectrum of Ditophal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ditophal, also known as etocarlide or ethisudil, is a thiourea derivative that has been investigated for its anti-mycobacterial properties. This technical guide provides a comprehensive overview of the available in vitro data on the anti-mycobacterial spectrum of this compound. Due to the limited recent research on this specific compound, this guide synthesizes available information on its activity and the methodologies used to evaluate it, drawing parallels with closely related thiourea compounds where necessary.

Quantitative Anti-mycobacterial Activity of this compound

Data on the in vitro activity of this compound against a wide spectrum of mycobacterial species is not extensively available in recent literature. However, historical studies have evaluated its efficacy, primarily against Mycobacterium tuberculosis. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data. It is important to note that variations in experimental protocols can influence these values.

| Mycobacterial Species | Strain | MIC (µg/mL) | Reference |

| Mycobacterium tuberculosis | H37Rv | 1 - 10 | [1] |

| Mycobacterium tuberculosis | Multidrug-Resistant Strains | 1 - 10 | [1] |

Note: The MIC values for this compound are comparable to those of isoxyl (thiocarlide), another thiourea derivative that has been more extensively studied.[1] This suggests a similar spectrum and potency for this class of compounds.

Experimental Protocols

The determination of the in vitro anti-mycobacterial activity of this compound typically involves broth microdilution or agar dilution methods to determine the Minimum Inhibitory Concentration (MIC). The following is a generalized protocol based on standard methodologies for mycobacterial susceptibility testing.

Broth Microdilution Method for MIC Determination

This is a common method used to determine the MIC of an antimicrobial agent against mycobacteria.

1. Preparation of Mycobacterial Inoculum:

-

Mycobacterial strains are cultured on an appropriate medium (e.g., Middlebrook 7H10 or 7H11 agar) and incubated under optimal conditions.

-

Colonies are harvested and suspended in a suitable broth (e.g., Middlebrook 7H9 broth supplemented with OADC or ADC).

-

The turbidity of the bacterial suspension is adjusted to match a McFarland standard (typically 0.5), which corresponds to a specific bacterial density. The suspension is then further diluted to achieve the final desired inoculum concentration.

2. Preparation of this compound Dilutions:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

-

A series of two-fold dilutions of the this compound stock solution are prepared in a 96-well microtiter plate using supplemented Middlebrook 7H9 broth.

3. Inoculation and Incubation:

-

The standardized mycobacterial inoculum is added to each well of the microtiter plate containing the this compound dilutions.

-

The final volume in each well is typically 200 µL.

-

The plates are sealed and incubated at the appropriate temperature (e.g., 37°C for M. tuberculosis) for a specified period (typically 7-21 days, depending on the growth rate of the mycobacterial species).

-

Control wells containing no drug (growth control) and no bacteria (sterility control) are included.

4. Determination of MIC:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the mycobacteria.

-

Growth can be assessed visually or by using a growth indicator such as Resazurin or AlamarBlue.

Experimental Workflow and Signaling Pathways

To visualize the experimental process for determining the in vitro anti-mycobacterial spectrum, the following diagrams are provided.

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Putative Signaling Pathway Inhibition by Thiourea Derivatives

While the precise signaling pathway inhibited by this compound is not fully elucidated, research on related thiourea compounds like isoxyl suggests a mechanism involving the inhibition of mycolic acid synthesis, a critical component of the mycobacterial cell wall.

Caption: Postulated mechanism of action of this compound via inhibition of mycolic acid synthesis.

Conclusion

This compound demonstrates in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains. The available data, though limited, suggests its potential as an anti-mycobacterial agent. Further research is warranted to fully characterize its spectrum of activity against a broader range of non-tuberculous mycobacteria and to elucidate its precise mechanism of action. The standardized experimental protocols outlined in this guide provide a framework for future investigations into the anti-mycobacterial properties of this compound and other thiourea derivatives.

References

Methodological & Application

Application Notes and Protocols: In Vitro Susceptibility Testing of Mycobacterium leprae with Ditophal

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Mycobacterium leprae, the causative agent of leprosy, is an obligate intracellular bacterium that has historically been impossible to culture in vitro on artificial media.[1][2] This has posed a significant challenge for conventional antimicrobial susceptibility testing. Ditophal (ethyl di-sulphanyl-acetate), a historical anti-leprosy drug, was used in the past, but detailed in vitro susceptibility data is scarce due to the technical limitations of the time.[3] However, advancements in M. leprae research have led to the development of several indirect and cell-based in vitro assays to assess drug susceptibility.[4][5][6] These methods, while not constituting axenic culture, provide valuable insights into the viability and metabolic activity of the bacilli in the presence of antimicrobial agents.

This document provides a detailed overview of potential methodologies for the in vitro susceptibility testing of M. leprae against this compound, adapted from established protocols for other anti-leprosy drugs.

Experimental Protocols

The following protocols describe potential methods for evaluating the in vitro activity of this compound against M. leprae. Given the intracellular nature of the bacterium, these protocols are based on macrophage cell culture systems.

Protocol 1: Macrophage-Based Assay using Radiorespirometry (Buddemeyer-type Assay)

This method assesses the metabolic activity of M. leprae within macrophages by measuring the metabolism of a radiolabeled substrate. A reduction in metabolic activity in the presence of the drug indicates susceptibility.

Materials:

-

M. leprae bacilli (typically harvested from infected armadillo tissues or mouse footpads)

-

Peritoneal macrophages from mice (e.g., from Swiss white mice)

-

Leighton tubes or 96-well microplates

-

Minimal Essential Medium (MEM) supplemented with fetal bovine serum (FBS)

-

This compound (with appropriate solvent, e.g., DMSO)

-

¹⁴C-palmitic acid or ³H-thymidine

-

Scintillation counter and vials

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Lysing solution (e.g., sodium dodecyl sulfate)

Procedure:

-

Macrophage Isolation and Culture:

-

Harvest peritoneal macrophages from mice using standard procedures.

-

Seed the macrophages in Leighton tubes or 96-well plates and culture in MEM with 10% FBS at 37°C in a 5% CO₂ incubator for 72 hours to allow for adherence.

-

-

Infection of Macrophages with M. leprae:

-

Prepare a suspension of viable M. leprae bacilli.

-

Infect the macrophage monolayers with the M. leprae suspension at a multiplicity of infection (MOI) of 10:1 (bacilli to macrophage).

-

Incubate for 24 hours to allow for phagocytosis.

-

Wash the monolayers with PBS to remove extracellular bacilli.

-

-

Drug Exposure:

-

Prepare serial dilutions of this compound in the culture medium.

-

Add the this compound dilutions to the infected macrophage cultures. Include a drug-free control and a solvent control.

-

Incubate the cultures for 7-10 days.

-

-

Radiolabeling and Measurement:

-

Add ¹⁴C-palmitic acid or ³H-thymidine to each well/tube.

-

Incubate for an additional 24-48 hours to allow for metabolic incorporation.

-

Wash the cells extensively with PBS to remove unincorporated radiolabel.

-

Lyse the cells and transfer the lysate to scintillation vials.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of metabolic activity for each this compound concentration compared to the drug-free control.

-

The Minimum Inhibitory Concentration (MIC) can be determined as the lowest concentration of this compound that causes a significant reduction (e.g., ≥90%) in radiolabel incorporation.

-

Protocol 2: Molecular-Based Assay using Reverse Transcriptase-PCR (RT-PCR)

This method assesses the viability of M. leprae by quantifying the expression of specific bacterial mRNA, which is only present in live bacteria. A decrease in mRNA levels indicates bactericidal or bacteriostatic activity.

Materials:

-

Infected macrophage cultures treated with this compound (as prepared in Protocol 1, steps 1-3)

-

RNA extraction kit suitable for bacterial and eukaryotic cells

-

Reverse transcriptase and reagents for cDNA synthesis

-

Primers specific for an M. leprae gene indicative of viability (e.g., 18 kDa antigen gene, rpoB)

-

Real-time PCR instrument and reagents (e.g., SYBR Green)

-

Housekeeping gene primers for normalization (for both macrophage and bacteria if possible)

Procedure:

-

RNA Extraction:

-

After the drug exposure period, harvest the infected macrophages.

-

Extract total RNA from the cell pellets using a suitable RNA extraction kit.

-

-

cDNA Synthesis:

-

Synthesize cDNA from the extracted RNA using reverse transcriptase.

-

-

Real-Time PCR:

-

Perform real-time PCR using primers specific for the target M. leprae gene.

-

Quantify the relative expression of the target gene in this compound-treated samples compared to the untreated control. Normalize the data to a suitable reference gene.

-

-

Data Analysis:

-

A dose-dependent decrease in the expression of the target mRNA in the presence of this compound indicates susceptibility. The MIC can be defined as the concentration at which a significant reduction in gene expression is observed.

-

Data Presentation

Table 1: In Vitro Metabolic Inhibition of M. leprae by this compound (Radiorespirometry Assay)

| This compound Concentration (µg/mL) | Mean CPM (Counts Per Minute) | Standard Deviation | % Inhibition |

| 0 (Control) | 0 | ||

| 0.1 | |||

| 1 | |||

| 10 | |||

| 50 | |||

| 100 |

Table 2: Relative Gene Expression of M. leprae in Response to this compound (RT-PCR Assay)

| This compound Concentration (µg/mL) | Relative Fold Change in Gene Expression | Standard Deviation |

| 0 (Control) | 1.0 | 0.0 |

| 0.1 | ||

| 1 | ||

| 10 | ||

| 50 | ||

| 100 |

Visualizations

The following diagrams illustrate the experimental workflows for the described protocols.

Caption: Workflow for Radiorespirometry-based Susceptibility Testing.

Caption: Workflow for RT-PCR-based Susceptibility Testing.

Disclaimer: The protocols provided are adapted from general methodologies for M. leprae susceptibility testing and have not been specifically validated for this compound. Researchers should perform appropriate validation and optimization studies.

References

- 1. The problem of cultivation of Mycobacterium leprae: A review with criteria for evaluating recent experimental work - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Cultivation of Mycobacterium Leprae - Arvind Dhople [grantome.com]

- 3. This compound in the treatment of leprosy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An in vitro culture method for screening new drugs against Mycobacterium leprae. | Infolep [leprosy-information.org]

- 5. ias.ac.in [ias.ac.in]

- 6. Rapid, radiolabeled-microculture method that uses macrophages for in vitro evaluation of Mycobacterium leprae viability and drug susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols for the Detection of Diethyl Dithiolisophthalate in Biological Samples

Introduction

Diethyl dithiolisophthalate (DDTIP) is a sulfur-containing analog of diethyl isophthalate. While toxicological and metabolic data for DDTIP are scarce, the analysis of related phthalates is of significant interest in environmental and clinical research due to their widespread use and potential as endocrine disruptors. The analytical methods detailed below provide a starting point for the sensitive and selective quantification of DDTIP in biological samples such as plasma, urine, and tissue homogenates. These methods, adapted from those used for diethyl phthalate, primarily utilize gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are powerful techniques for the trace analysis of organic molecules in complex matrices.

Due to the structural differences between diethyl phthalate and diethyl dithiolisophthalate (specifically the presence of sulfur atoms), it is crucial to re-optimize and validate all aspects of the analytical method, including sample preparation, chromatographic separation, and mass spectrometric detection, for the target analyte.

Analytical Methods Overview

The choice of analytical technique depends on the required sensitivity, selectivity, and the nature of the biological matrix.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for the analysis of volatile and semi-volatile organic compounds. Derivatization may be necessary to improve the volatility and thermal stability of DDTIP metabolites. GC-MS offers excellent chromatographic resolution and is less susceptible to matrix effects compared to LC-MS.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, particularly for non-volatile and thermally labile compounds. It often requires less sample cleanup than GC-MS. The use of tandem mass spectrometry (MS/MS) allows for highly selective detection using multiple reaction monitoring (MRM).

Experimental Protocols

The following are generalized protocols that must be adapted and validated for diethyl dithiolisophthalate.

This protocol is adapted from methods used for the analysis of diethyl phthalate in blood and plasma.

3.1.1. Sample Preparation: Liquid-Liquid Extraction (LLE)

-

To 1 mL of plasma, add 10 µL of an appropriate internal standard (e.g., a deuterated analog of DDTIP or a structurally similar compound not present in the sample).

-

Add 2 mL of n-hexane and vortex for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the upper organic layer (n-hexane) to a clean glass tube.

-

Repeat the extraction (steps 2-4) with another 2 mL of n-hexane and combine the organic extracts.

-

Evaporate the combined extract to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

3.1.2. GC-MS Instrumentation and Conditions (Example)

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injection Volume: 1 µL (splitless mode).

-

Inlet Temperature: 280°C.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp 1: 10°C/min to 200°C.

-

Ramp 2: 5°C/min to 280°C, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MSD Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM). Specific ions for DDTIP must be determined by analyzing a pure standard. For diethyl phthalate, characteristic ions include m/z 149, 177, and 222. Due to the presence of sulfur, DDTIP will have a different molecular weight and fragmentation pattern that needs to be established.

This protocol is adapted from methods for analyzing phthalate metabolites in urine.[1]

3.2.1. Sample Preparation: Solid-Phase Extraction (SPE)

-

To 1 mL of urine, add 10 µL of an appropriate internal standard.

-

Add 50 µL of β-glucuronidase/sulfatase solution and incubate at 37°C for 90 minutes to deconjugate any metabolites.[1]

-

Condition an SPE cartridge (e.g., Oasis HLB) with 3 mL of methanol followed by 3 mL of deionized water.

-

Load the pre-treated urine sample onto the SPE cartridge.

-

Wash the cartridge with 3 mL of 5% methanol in water.

-

Elute the analyte with 3 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the initial mobile phase for LC-MS/MS analysis.

3.2.2. LC-MS/MS Instrumentation and Conditions (Example)

-

Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.

-

Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.

-

Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

Start with 5% B, hold for 1 minute.

-

Linear gradient to 95% B over 8 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 5% B and re-equilibrate for 3 minutes.

-

-

Injection Volume: 5 µL.

-

Ion Source: Electrospray Ionization (ESI), positive mode.

-

Ion Source Temperature: 500°C.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ion transitions for DDTIP must be optimized by infusing a standard solution.

Data Presentation

Quantitative data for the analysis of diethyl phthalate are presented below as a reference for expected method performance. Similar validation parameters should be established for a diethyl dithiolisophthalate assay.

Table 1: GC-MS Method Performance for Diethyl Phthalate in Biological Samples (Reference)

| Parameter | Plasma | Tissue Homogenate |

| Linearity (r²) | > 0.995 | > 0.99 |

| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 1 - 5 ng/g |

| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 5 - 15 ng/g |

| Recovery (%) | 85 - 105% | 80 - 110% |

| Precision (RSD%) | < 15% | < 20% |

Table 2: LC-MS/MS Method Performance for Diethyl Phthalate Metabolites in Urine (Reference)

| Parameter | Value |

| Linearity (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL |

| Limit of Quantification (LOQ) | 0.2 - 2 ng/mL |

| Recovery (%) | 90 - 110% |

| Precision (RSD%) | < 10% |

Mandatory Visualizations

Caption: Workflow for GC-MS analysis of diethyl dithiolisophthalate.

Caption: Workflow for LC-MS/MS analysis of diethyl dithiolisophthalate.

Method Validation

A comprehensive validation of the adapted method is critical. The following parameters should be assessed according to regulatory guidelines (e.g., FDA, EMA):

-

Selectivity and Specificity: Evaluate potential interferences from endogenous matrix components.

-

Linearity and Range: Determine the concentration range over which the assay is accurate and precise.

-

Accuracy and Precision: Assess intra- and inter-day accuracy (recovery) and precision (RSD%).

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration that can be reliably detected and quantified.

-

Matrix Effects: Investigate the potential for ion suppression or enhancement from the biological matrix, especially for LC-MS/MS.

-

Stability: Evaluate the stability of the analyte in the biological matrix under different storage conditions and during sample processing.

References

Application Note: Quantification of Ditophal using High-Performance Liquid Chromatography (HPLC)

Abstract

This document describes a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ditophal. This compound (S,S-Diethyl 1,3-benzenedicarbothioate) is an aromatic thioester. The method outlined here utilizes reversed-phase chromatography with UV detection, a robust and widely accessible technique in analytical laboratories. This application note provides a comprehensive protocol for sample preparation, instrument setup, and data analysis, intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound is a chemical compound previously investigated for its therapeutic properties. Accurate and precise quantification is essential for pharmaceutical research, formulation development, and quality assurance. High-Performance Liquid Chromatography (HPLC) is a premier analytical technique that offers the high resolution and sensitivity required for the analysis of such compounds. This document presents a detailed protocol for a proposed reversed-phase HPLC (RP-HPLC) method suitable for the determination of this compound in various sample matrices. The method is based on the physicochemical properties of this compound, which, as a moderately polar aromatic compound, is well-suited for separation on a C18 stationary phase with a polar mobile phase.

Proposed HPLC Method

The proposed method is designed to be simple, rapid, and reproducible. The selection of a C18 column provides excellent retention and separation for aromatic compounds like this compound. A mobile phase consisting of acetonitrile and water allows for the fine-tuning of retention time and peak shape. UV detection is chosen based on the presence of a benzene ring chromophore in the this compound structure, which is expected to absorb strongly in the UV region (around 254 nm).

Table 1: Proposed Chromatographic Conditions

| Parameter | Proposed Value |

| Instrument | HPLC System with UV/Vis Detector |

| Column | C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile : Water (70:30, v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Run Time | 10 minutes |

| Diluent | Mobile Phase (Acetonitrile:Water, 70:30) |

Method Validation (Illustrative Data)

A validated HPLC method ensures that the analytical results are reliable. The following table presents typical performance characteristics that would be evaluated during method validation. The data shown is for illustrative purposes only and represents expected outcomes for a well-developed method.

Table 2: Illustrative Method Validation Parameters

| Parameter | Illustrative Specification / Result |

| Linearity (Concentration Range) | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Precision (%RSD) | |

| - Intraday | < 2.0% |

| - Interday | < 2.0% |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

| Specificity | No interference from blank/placebo |

Experimental Protocols

-

Mobile Phase Preparation (Acetonitrile:Water, 70:30 v/v):

-

Measure 700 mL of HPLC-grade acetonitrile and 300 mL of HPLC-grade water.

-

Combine them in a suitable clean, glass reservoir.

-

Mix thoroughly and degas for at least 15 minutes using a sonicator or vacuum filtration system.

-

-

Standard Stock Solution Preparation (1000 µg/mL):

-

Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask.

-

Add approximately 15 mL of the diluent (mobile phase) and sonicate for 5 minutes to dissolve.

-

Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix well.

-

-

Preparation of Calibration Standards (1, 5, 10, 25, 50, 100 µg/mL):

-

Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the diluent. For example, to prepare the 100 µg/mL standard, pipette 5 mL of the 1000 µg/mL stock solution into a 50 mL volumetric flask and dilute to volume with the diluent.

-

-

Sample Preparation:

-

Accurately weigh a portion of the sample material expected to contain approximately 25 mg of this compound and transfer it to a 25 mL volumetric flask.

-

Add approximately 15 mL of diluent and extract the analyte by sonicating for 15 minutes.

-

Allow the solution to cool to room temperature and dilute to the mark with diluent. Mix thoroughly.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

-

-

System Startup: Turn on the HPLC system components (pump, detector, column oven).

-

System Equilibration: Purge the pump with the mobile phase and then set the flow rate to 1.0 mL/min. Allow the mobile phase to circulate through the entire system for at least 30 minutes or until a stable baseline is achieved.

-

System Suitability Test (SST):

-

Inject the 25 µg/mL standard solution five consecutive times.

-

Calculate the relative standard deviation (%RSD) for the peak area and retention time. The acceptance criteria are typically %RSD < 2.0%.

-

Evaluate theoretical plates (N > 2000) and tailing factor (T < 2.0).

-

-

Analysis Sequence:

-

Inject a blank (diluent) to ensure no carryover or system contamination.

-

Inject the calibration standards in order of increasing concentration.

-

Inject the prepared sample solutions.

-

Inject a calibration standard periodically (e.g., after every 10 sample injections) to verify system stability.

-

-

Calibration Curve: Plot the peak area of the this compound standard injections against their corresponding concentrations (µg/mL). Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

-

Quantification: Use the calibration curve equation to calculate the concentration of this compound in the sample solutions based on their measured peak areas.

-

Final Calculation: Adjust the calculated concentration for the initial sample weight and dilution factors to determine the final amount of this compound in the original sample.

Visualizations

The following diagram illustrates the complete workflow for the HPLC quantification of this compound.

Caption: Workflow for this compound quantification by HPLC.

This diagram shows the logical relationship between the core components of the HPLC instrument used for this analysis.

Caption: Logical diagram of the HPLC instrument setup.

Application Note: Quantitative Analysis of Ditophal in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note presents a detailed protocol for the quantitative analysis of the antileprotic drug Ditophal in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS). The described method employs a liquid-liquid extraction (LLE) procedure for sample preparation, followed by analysis on a GC system coupled to a single quadrupole mass spectrometer operating in electron ionization (EI) mode. The protocol provides optimized parameters for the gas chromatograph and mass spectrometer, including a predicted fragmentation pattern of this compound for targeted analysis. This method is intended for researchers, scientists, and drug development professionals requiring a robust and sensitive technique for the pharmacokinetic or toxicological monitoring of this compound.

Introduction

This compound, chemically known as S,S-diethyl 1,3-benzenedicarbothioate, is a thioester compound that has been used as an antileprotic agent. Monitoring its concentration in biological matrices such as plasma is crucial for understanding its pharmacokinetics, efficacy, and potential toxicity. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the separation and quantification of volatile and semi-volatile compounds like this compound from complex biological samples. This document provides a comprehensive, hypothetical protocol for the GC-MS analysis of this compound in human plasma.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

-

Sample Thawing: Frozen human plasma samples are thawed at room temperature.

-

Aliquoting: In a clean microcentrifuge tube, 200 µL of the plasma sample is aliquoted.

-

Internal Standard Spiking: 20 µL of an internal standard (IS) working solution (e.g., Diphenyl phthalate, 10 µg/mL in methanol) is added to the plasma sample.

-

Protein Precipitation: 800 µL of ice-cold acetonitrile is added to the sample to precipitate proteins. The mixture is vortexed for 1 minute.

-

Centrifugation: The sample is centrifuged at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: The clear supernatant is carefully transferred to a new glass test tube.

-

Liquid-Liquid Extraction: 2 mL of n-hexane is added to the supernatant. The tube is capped and vortexed for 2 minutes.

-

Phase Separation: The mixture is centrifuged at 3,000 x g for 5 minutes to facilitate phase separation.

-

Organic Layer Collection: The upper organic layer (n-hexane) is transferred to a clean tube.

-

Evaporation: The solvent is evaporated to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: The dried residue is reconstituted in 100 µL of ethyl acetate.

-

Transfer: The reconstituted sample is transferred to a 2 mL autosampler vial with a 250 µL glass insert for GC-MS analysis.

GC-MS Instrumentation and Conditions

The analysis is performed on a gas chromatograph coupled with a mass spectrometer. The following are hypothetical parameters adapted from methods for similar aromatic esters.

| Parameter | Value |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Injector | Splitless mode, 280°C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Oven Program | Initial 150°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min |

| Mass Spectrometer | Agilent 5977A or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temp. | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Transfer Line Temp. | 280°C |

Data Presentation

Predicted Mass Spectrum of this compound

As no published EI mass spectrum for this compound is available, a plausible fragmentation pattern is proposed based on its structure. The molecular ion is expected at m/z 254. Key fragmentation pathways would likely involve the loss of the ethylthio group and cleavage of the thioester bond.

Table 1: Predicted Key Fragment Ions for this compound in SIM Mode

| m/z (Predicted) | Proposed Fragment Identity | Role in Analysis |

| 254 | [M]+• (Molecular Ion) | Qualifier Ion |

| 193 | [M - S-CH2CH3]+ | Quantifier Ion |

| 165 | [M - S-CH2CH3 - CO]+ | Qualifier Ion |

| 133 | [C6H5-CS]+ | Qualifier Ion |

Hypothetical Quantitative Data

The following table summarizes the expected performance characteristics of the method, based on typical values for validated bioanalytical GC-MS assays.[1][2][3]

Table 2: Hypothetical Method Validation Parameters

| Parameter | Value |

| Calibration Range | 5 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 1.5 ng/mL |

| Limit of Quantification (LOQ) | 5 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 90 - 110% |

Mandatory Visualization

The following diagram illustrates the complete experimental workflow for the GC-MS analysis of this compound in human plasma.

Caption: Experimental workflow for this compound analysis.

Conclusion

This application note provides a detailed, though hypothetical, protocol for the quantitative analysis of this compound in human plasma by GC-MS. The method, which includes liquid-liquid extraction for sample cleanup and SIM mode for sensitive detection, is designed to be robust and reliable for pharmacokinetic studies. While the mass spectral data is predicted, it provides a strong basis for method development. Researchers should perform a full method validation according to regulatory guidelines before applying this protocol to clinical or research samples.

References

Application Notes and Protocols for Ditophal Bioactivity Assays

Topic: Developing a Research Protocol for Ditophal Bioactivity Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, also known as diethyl dithiolisophthalate, is a compound that has been historically used as an antileprotic agent.[1][2] Its bioactivity is of renewed interest for potential applications in antimicrobial and anticancer research. This document provides a comprehensive set of protocols for conducting bioactivity assays to evaluate the efficacy of this compound.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for accurate assay design and interpretation of results.

| Property | Value | Reference |

| IUPAC Name | S,S'-diethyl benzene-1,3-dicarbothioate | [1] |

| Synonyms | Etisul, ICI 15688, Diethyl dithiolisophthalate | [2] |

| Molecular Formula | C12H14O2S2 | [1] |

| Molar Mass | 254.37 g/mol | [2] |

| Appearance | Oily liquid | [2] |

| Solubility | Insoluble in water, soluble in organic solvents (e.g., DMSO, ethanol) | [3][4] |

Antimicrobial Activity Assays

The following protocols are designed to determine the antimicrobial efficacy of this compound against a panel of pathogenic bacteria and fungi.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.[5][6]

Protocol:

-

Preparation of this compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Preparation of Microtiter Plates: Dispense 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into all wells of a 96-well microtiter plate.

-

Serial Dilutions: Add 100 µL of the this compound stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down each row. The final volume in each well should be 100 µL.

-